molecular formula C10H6BrF2N B3185722 4-Bromo-5,8-difluoro-2-methylquinoline CAS No. 1189105-80-3

4-Bromo-5,8-difluoro-2-methylquinoline

Cat. No.: B3185722
CAS No.: 1189105-80-3
M. Wt: 258.06 g/mol
InChI Key: WVDMOCBEIHHACL-UHFFFAOYSA-N
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Description

4-Bromo-5,8-difluoro-2-methylquinoline is a halogenated quinoline derivative with the molecular formula C₁₀H₆BrF₂N. Its structure features a quinoline backbone (a fused benzene and pyridine ring) substituted with bromine at position 4, fluorine at positions 5 and 8, and a methyl group at position 2.

Its safety data sheet (SDS) highlights precautions for handling, including recommendations for ventilation, personal protective equipment, and avoidance of ignition sources due to flammability risks .

Properties

IUPAC Name

4-bromo-5,8-difluoro-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2N/c1-5-4-6(11)9-7(12)2-3-8(13)10(9)14-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDMOCBEIHHACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=C1)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670962
Record name 4-Bromo-5,8-difluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189105-80-3
Record name 4-Bromo-5,8-difluoro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189105-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5,8-difluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs include halogenated and alkylated quinolines. Below is a comparative analysis of substituent effects:

Compound Name Substituents Molecular Formula Key Properties References
4-Bromo-5,8-difluoro-2-methylquinoline Br (4), F (5,8), CH₃ (2) C₁₀H₆BrF₂N High stability due to fluorine's electron-withdrawing effects; bromine at position 4 may act as a leaving group in substitution reactions.
6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline Br (6,8), OCH₃ (4), Ph-OCH₃ (2) C₁₈H₁₆Br₂N₂O₂ Methoxy groups (electron-donating) increase solubility in polar solvents; bromine at 6 and 8 positions enhances electrophilic reactivity. Yield: 65% .
4-Bromo-6,8-difluoro-2-methylquinoline Br (4), F (6,8), CH₃ (2) C₁₀H₆BrF₂N Positional isomer of the target compound; fluorine at 6 and 8 alters electronic distribution compared to 5 and 8 substitution.
Hexahydroquinoline derivative Br (10), OCH₃ (4,8) C₁₈H₂₂BrNO₄ Complex fused-ring system with bromine and methoxy groups; oily consistency, Rf = 0.65. NMR data available for structural confirmation .
Key Observations:
  • Substituent Position: Fluorine at positions 5 and 8 (target compound) vs. 6 and 8 (isomer in ) alters electronic effects on the quinoline ring.
  • Bromine Reactivity : Bromine at position 4 (target) is more sterically accessible for nucleophilic substitution compared to bromine at positions 6 and 8 in 's compound .
  • Polarity : Methoxy groups in 's compound increase polarity (Rf = 0.74), while the target compound's fluorine and methyl groups likely reduce polarity, though Rf data is unavailable for direct comparison .

Stability and Toxicity

  • Stability : Fluorine substituents enhance metabolic stability, making the target compound more resistant to degradation compared to methoxy-substituted analogs .
  • In contrast, brominated furanones in show low cytotoxicity at biofilm-inhibiting concentrations .

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